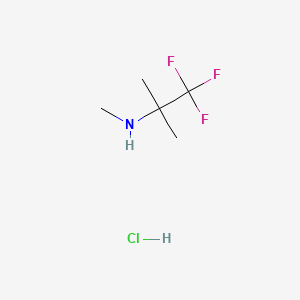
4-(2H-1,2,3-triazol-4-yl)aniline dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2H-1,2,3-triazol-4-yl)aniline dihydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2H-1,2,3-triazol-4-yl)aniline dihydrochloride typically involves the reaction of aniline derivatives with azides under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions. This reaction is commonly known as the “click” reaction. The general procedure involves the following steps:
Preparation of Azide Intermediate: Aniline is reacted with sodium nitrite and hydrochloric acid to form the diazonium salt, which is then treated with sodium azide to yield the azide intermediate.
Cycloaddition Reaction: The azide intermediate is reacted with an alkyne in the presence of a copper catalyst (such as copper sulfate and sodium ascorbate) to form the triazole ring.
Purification: The resulting product is purified by recrystallization or chromatography to obtain this compound in high yield and purity
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2H-1,2,3-triazol-4-yl)aniline dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring or the aniline moiety is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.
Substitution: Various nucleophiles such as halides, amines, and alcohols under appropriate conditions (e.g., solvent, temperature, and catalyst).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted triazole or aniline derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
4-(2H-1,2,3-triazol-4-yl)aniline dihydrochloride has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including anticancer, antimicrobial, and antiviral agents
Materials Science: The compound is utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, facilitating the construction of diverse chemical architectures.
Biological Studies: The compound is employed in biochemical assays and studies to investigate its interactions with biological targets and pathways.
Wirkmechanismus
The mechanism of action of 4-(2H-1,2,3-triazol-4-yl)aniline dihydrochloride depends on its specific application. In medicinal chemistry, the compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of specific enzymes involved in disease pathways.
Interacting with Receptors: Modulating the activity of cellular receptors to alter signaling pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through various molecular mechanisms
Vergleich Mit ähnlichen Verbindungen
4-(2H-1,2,3-triazol-4-yl)aniline dihydrochloride can be compared with other triazole derivatives, such as:
1,2,4-Triazole: Another triazole isomer with different nitrogen atom positions, exhibiting distinct chemical and biological properties.
Benzotriazole: A triazole derivative with a fused benzene ring, used in corrosion inhibitors and UV stabilizers.
Tetrazole: A related heterocyclic compound with four nitrogen atoms, known for its applications in pharmaceuticals and explosives
The uniqueness of this compound lies in its specific structural features and versatile reactivity, making it a valuable compound in various scientific and industrial fields.
Eigenschaften
Molekularformel |
C8H10Cl2N4 |
|---|---|
Molekulargewicht |
233.09 g/mol |
IUPAC-Name |
4-(2H-triazol-4-yl)aniline;dihydrochloride |
InChI |
InChI=1S/C8H8N4.2ClH/c9-7-3-1-6(2-4-7)8-5-10-12-11-8;;/h1-5H,9H2,(H,10,11,12);2*1H |
InChI-Schlüssel |
VRVCWYWOCYBSEL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=NNN=C2)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


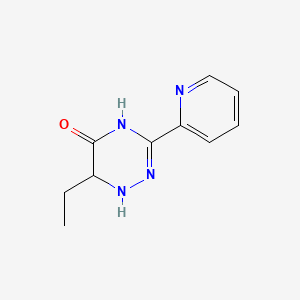
![3-Chloro-5-fluoro-4-[(piperidin-2-yl)methyl]pyridine dihydrochloride](/img/structure/B15300673.png)
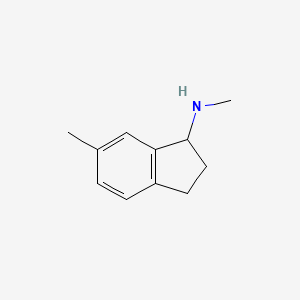
![3-butyl-2-((E)-2-((E)-3-((Z)-2-(3-butyl-1,1-dimethyl-1H-benzo[e]indol-2(3H)-ylidene)ethylidene)-2-chlorocyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-1H-benzo[e]indol-3-ium bis((trifluoromethyl)sulfonyl)amide](/img/structure/B15300692.png)
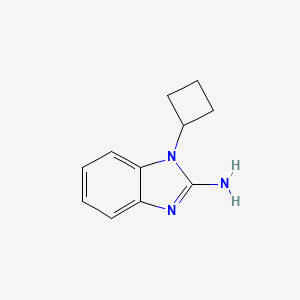
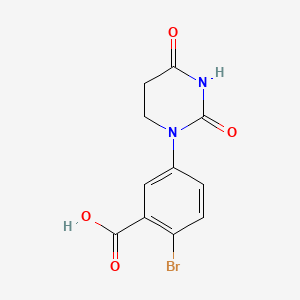
![6-Oxa-2-azaspiro[3.4]octan-7-one, trifluoroacetic acid](/img/structure/B15300710.png)
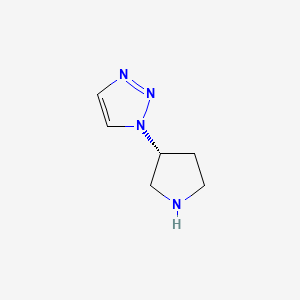

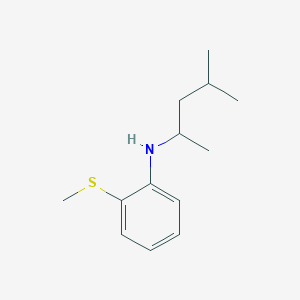
![3-(4-Amino-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-2,6-dione](/img/structure/B15300726.png)


